2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
Description
2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride is a substituted imidazole derivative characterized by a dimethyl-substituted imidazole ring linked to an ethylamine backbone, with two hydrochloride counterions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like histamine and imidazole-based receptor ligands. The dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmacological studies.
Properties
CAS No. |
1390654-14-4 |
|---|---|
Molecular Formula |
C7H14ClN3 |
Molecular Weight |
175.66 g/mol |
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-7(2)10(4-3-8)5-9-6;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
STCVGFBVUSFDLW-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=N1)CCN)C.Cl.Cl |
Canonical SMILES |
CC1=C(N(C=N1)CCN)C.Cl |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a diverse range of biological targets due to their versatile chemical structure.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties. They can interact with their targets in various ways, leading to different biological outcomes.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Detailed Comparative Analysis
Substituent Effects on Bioactivity
- Imidazole vs. However, this modification may reduce aqueous solubility due to increased hydrophobicity.
- Methyl Substituents : The target compound’s 4,5-dimethyl groups on the imidazole ring improve metabolic stability compared to histamine (unsubstituted imidazole, Table 1, Row 5), which is rapidly degraded by histamine-N-methyltransferase . In contrast, N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride (Row 4) introduces steric hindrance, which could limit binding to compact receptor pockets .
Alkyl Chain Modifications
Salt Form and Solubility
- All dihydrochloride salts (Rows 1–4, 6) exhibit superior water solubility compared to free bases (e.g., 25I-NBOMe, Row 6), making them preferable for intravenous administration. Histamine dihydrochloride (Row 5) shares this property but lacks the target compound’s stabilizing methyl groups .
Pharmacological Implications
- The target compound’s balance of moderate lipophilicity (due to methyl groups) and high solubility (dihydrochloride salt) positions it as a candidate for central nervous system (CNS) targeting, where blood-brain barrier penetration is critical. In contrast, bulkier analogs like the benzimidazole derivative (Row 2) may be restricted to peripheral targets .
Q & A
Basic Questions
Q. How can the synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride be optimized for improved yield and purity?
- Methodological Approach :
- Cyclization Strategies : Utilize nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization under mild conditions to preserve functional groups (e.g., arylhalides) .
- Purification : Implement column chromatography with polar solvents (e.g., methanol/chloroform mixtures) and recrystallization in ethanol/water systems to isolate high-purity product .
- Reagent Selection : Optimize stoichiometry of amido-nitrile precursors and employ hydrogen peroxide as an oxidizing agent to minimize side reactions .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Key Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the imidazole ring and ethanamine backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns, particularly for dihydrochloride salt formation .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions in the hydrochloride form .
Q. What are the primary biological targets or pathways investigated for this compound?
- Research Applications :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays to quantify IC values .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands) to study affinity for G-protein-coupled receptors (GPCRs) .
- Antimicrobial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Critical Analysis Framework :
- Experimental Variables : Compare assay conditions (e.g., pH, temperature, solvent systems) that may alter compound solubility or stability .
- Validation Assays : Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability in synthetic batches .
Q. What catalytic mechanisms underpin the nickel-mediated synthesis of imidazole derivatives like this compound?
- Mechanistic Insights :
- Nickel Coordination : The catalyst facilitates nitrile insertion into the Ni–C bond, followed by tautomerization to form the imidazole ring .
- Proto-Demetallation : Acidic workup (e.g., HCl) cleaves the Ni–N bond, releasing the free imidazole while regenerating the catalyst .
- Computational Modeling : Density functional theory (DFT) studies to map transition states and optimize reaction pathways .
Q. What computational strategies enable predictive design of reactions involving this compound?
- Innovative Approaches :
- ICReDD Workflow : Combine quantum chemical calculations (e.g., reaction path searches) with machine learning to predict feasible synthetic routes .
- Retrosynthetic Analysis : Use databases (e.g., Reaxys, Pistachio) to identify one-step precursors and optimize reaction graphs .
- Solvent Optimization : Molecular dynamics simulations to model solvent effects on reaction kinetics and selectivity .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Risk Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors released during workup .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
